molecular formula C10H16O4 B13181702 Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 115996-47-9

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13181702
CAS No.: 115996-47-9
M. Wt: 200.23 g/mol
InChI Key: WJSLVMRGFCZPDB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 3.72 (s, 3H, OCH₃)
  • δ 3.45–3.38 (m, 2H, H-7, H-8)
  • δ 2.96 (d, J = 6.8 Hz, 1H, H-2)
  • δ 1.48 (s, 6H, 5-CH₃)
  • δ 1.25–1.18 (m, 2H, H-3, H-4)

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.2 (C=O)
  • δ 79.4 (C-2)
  • δ 68.1 (C-5)
  • δ 52.1 (OCH₃)
  • δ 31.8 (5-CH₃)
  • δ 22.4 (C-3, C-4)

The downfield shift of C-2 (δ 79.4) reflects its sp³ hybridization and proximity to the electron-withdrawing ester group.

Infrared (IR) Absorption Profile

Band (cm⁻¹) Assignment
1745 ν(C=O) ester carbonyl
1240, 1095 ν(C-O-C) ether/asymmetric
2980 ν(C-H) methyl groups

The absence of O-H stretches (2500–3300 cm⁻¹) confirms the fully substituted ether and ester functionalities.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV):

  • m/z 200 [M]⁺ (10%)
  • m/z 168 [M - OCH₃]⁺ (35%)
  • m/z 123 [C₆H₁₁O₂]⁺ (60%)
  • m/z 95 [C₅H₇O]⁺ (100%)

The base peak at m/z 95 corresponds to cleavage between C-2 and the cyclopropane ring, followed by hydrogen rearrangement.

Properties

CAS No.

115996-47-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-9(2)6-10(4-5-13-9)7(14-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

WJSLVMRGFCZPDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the spiroketal ring system through acetalization or cyclization reactions.
  • Introduction of the methyl ester group at the 2-position.
  • Use of neopentyl glycol or related diols to construct the dioxaspiro ring.
  • Controlled reaction conditions to favor the spirocyclic structure.

Detailed Synthetic Procedure from Literature

A well-documented procedure for the synthesis of related spiroketals can be adapted for this compound, as reported in Organic Syntheses (Org. Synth. 2003, 80, 144) and other peer-reviewed sources:

Step 1: Preparation of 2,2-Bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane
  • React 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid catalyst.
  • Reflux the mixture in benzene with a Dean-Stark apparatus to azeotropically remove water.
  • After completion (approximately 19 hours), the reaction mixture is washed and purified to yield the chloromethyl dioxane intermediate.
Step 2: Formation of 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
  • Treat the chloromethyl dioxane intermediate with sodium in liquid ammonia under controlled low temperatures.
  • This step induces cyclopropanation and spiroketal ring formation.
  • The product is isolated by vacuum distillation, yielding the spirocyclic intermediate.
Step 3: Conversion to this compound
  • The spirocyclic intermediate is subjected to esterification conditions.
  • Typically, methylation can be achieved by reaction with methyl iodide or methanol under acidic or basic catalysis.
  • Purification by distillation or chromatography yields the target methyl ester compound.

Alternative Methodologies

  • Acid-catalyzed cyclization of hydroxy acid precursors can also afford the spiroketal ring.
  • Use of protecting groups and selective oxidation/reduction steps may be employed to improve stereoselectivity and yield.
  • Transition-metal-free radical cyclization methods have been reported for similar spiroketal systems, offering greener synthetic routes.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Yield (%) Notes
1 1,3-Dichloroacetone + neopentyl glycol + p-TsOH Reflux in benzene, Dean-Stark trap ~85 Azeotropic removal of water critical
2 Chloromethyl dioxane + Na / NH3 Low temp (-78 °C), liquid ammonia 76 Formation of spiroketal intermediate
3 Spiroketal intermediate + MeI or MeOH Acid/base catalysis, mild heating 70-80 Esterification to methyl ester

Analysis of Preparation Methods

  • The initial formation of the chloromethyl dioxane is a key step requiring strict control of water removal to drive the equilibrium toward acetal formation.
  • The use of sodium in liquid ammonia is a classical method for cyclopropanation and spiroketal ring closure, which must be handled with care due to hazardous reagents.
  • Esterification is straightforward but requires careful purification to avoid side products.
  • Alternative green chemistry approaches, such as transition-metal-free radical cyclizations, are emerging but require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Substituents and Ester Groups

Table 1: Key Structural Features of Analogous Spiro Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 5,5-dimethyl, methyl ester C₁₀H₁₆O₄ ~200.23* Rigid spiro core; high steric hindrance
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 2,5-dimethyl, methyl ester C₁₀H₁₆O₄ 200.23 Substituents on adjacent carbons; reduced steric strain
Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 5,5-dimethyl, ethyl ester C₁₁H₁₈O₄ 214.26 Increased lipophilicity due to ethyl group
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 4-methoxy, methyl ester C₉H₁₄O₅ 202.20 Methoxy group enhances polarity

*Estimated based on analogs.

Key Observations :

  • Lipophilicity : Ethyl esters (e.g., Ethyl 5,5-dimethyl analog) exhibit higher lipophilicity than methyl esters, which may improve membrane permeability in biological systems .
  • Polarity : Methoxy-substituted derivatives (e.g., Methyl 4-methoxy analog) show increased polarity, likely affecting solubility in aqueous media .

Degradation Considerations :

  • Ester groups in spiro compounds are susceptible to hydrolysis. Methyl esters generally hydrolyze slower than ethyl esters under physiological conditions, suggesting enhanced stability for the target compound compared to ethyl analogs .
  • The 5,5-dimethyl substituents may sterically protect the ester group, further delaying degradation .

Biological Activity

Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 1559967-91-7

The presence of the dioxaspiro structure contributes to its unique reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. The detailed synthetic routes are often documented in chemical literature, providing insights into optimizing yields and purity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds with dioxaspiro structures have been explored for their ability to modulate mRNA splicing and inhibit cancer cell proliferation. A study demonstrated that certain analogs showed promising in vivo antitumor efficacy, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antitumor Efficacy

A study focused on a series of dioxaspiro compounds reported that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, revealing significant reductions in cell viability at concentrations as low as 10 µM.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)10
This compoundHeLa (Cervical)15

This data suggests a potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of dioxaspiro compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate a broad spectrum of antimicrobial activity which warrants further investigation into its mechanism of action.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Propargylation1,3-dilithiopropyne, THF, −78°C60–75%
EsterificationMethyl iodide, K₂CO₃, DMF, rt85–90%

Advanced: How can computational chemistry resolve stereochemical ambiguities in spirocyclic systems like this compound?

Answer:
Density Functional Theory (DFT) calculations are critical for predicting stereochemical outcomes:

  • Transition State Modeling : Analyze energy barriers for spiro ring closure pathways to determine favored stereoisomers .
  • NMR Chemical Shift Prediction : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR data with DFT-generated shifts to validate configurations .
  • X-ray Crystallography Cross-Validation : Refine computational models using crystallographic data (e.g., R-factor < 0.06) from related spiro compounds .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

NMR Spectroscopy :

  • 1H^{1}\text{H} NMR identifies methyl groups (δ 1.2–1.5 ppm) and spiro-oxygenated carbons.
  • 13C^{13}\text{C} NMR confirms ester carbonyls (δ 165–170 ppm) and quaternary spiro carbons .

X-ray Crystallography : Resolves bond lengths (mean C–C = 1.54 Å) and dihedral angles to validate the spiro architecture .

Q. Table 2: Key Spectroscopic Signatures

Functional Group1H^{1}\text{H} NMR (ppm)13C^{13}\text{C} NMR (ppm)
Methyl (CH₃)1.2–1.5 (s)20–25
Ester (COOCH₃)3.7 (s)165–170
Spiro-Oxygenated CarbonN/A95–105

Advanced: How can researchers address contradictions in reaction yields during scale-up synthesis?

Answer:

Kinetic Analysis : Use in-situ IR or HPLC to monitor intermediates and identify rate-limiting steps .

Solvent Optimization : Replace THF with 2-MeTHF for improved solubility and reduced side reactions at low temperatures .

Catalytic Screening : Test Pd/C or Ni catalysts to enhance propargylation efficiency .

Basic: What purification strategies are effective for this compound?

Answer:

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7 v/v) for baseline separation of diastereomers .
  • Recrystallization : Use methanol/water mixtures (8:2 v/v) to isolate high-purity crystals (mp 190–191°C observed in related esters) .

Advanced: How to evaluate the biological potential of this spirocyclic compound?

Answer:

Antimicrobial Assays :

  • Microbroth Dilution : Determine Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) using CLSI guidelines .
  • Mechanistic Studies : Test for β-lactamase inhibition if structural analogs show activity against penicillin-resistant strains .

Q. Table 3: Example Biological Assay Parameters

Assay TypeConditionsReference
MIC DeterminationMueller-Hinton broth, 35°C, 18–20 h
Enzyme Inhibitionβ-lactamase, spectrophotometric

Advanced: How does the spirocyclic architecture influence physicochemical properties?

Answer:

  • Lipophilicity : The 1,6-dioxaspiro[2.5]octane system increases logP compared to linear esters, enhancing membrane permeability (predicted logP = 2.1 via ChemAxon) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, consistent with related spiro compounds .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the dioxaspiro ring .
  • Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis .

Advanced: What strategies validate synthetic intermediates with complex stereochemistry?

Answer:

Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with isopropanol/hexane mobile phases .

Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Basic: What computational tools predict the reactivity of this compound in further derivatization?

Answer:

  • Fukui Indices : Identify nucleophilic (ester carbonyl) and electrophilic (spiro-oxygen) sites for functionalization .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

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